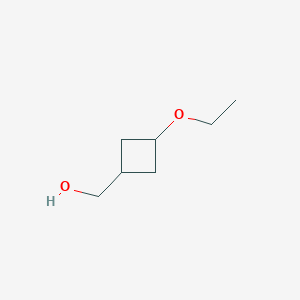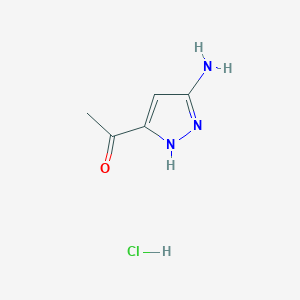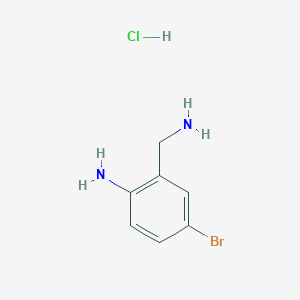
(3-Ethoxycyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxycyclobutyl)methanol, also known as 3-ECB, is an organic compound with a molecular formula of C5H10O2. It is a colorless liquid with a sweet, ether-like odor. 3-ECB is a cyclic ether that is used as a solvent in organic synthesis. It is also the key intermediate in the synthesis of several important compounds, including the beta-blocker propranolol and the anti-inflammatory drug ibuprofen.
Aplicaciones Científicas De Investigación
Surface Site Probing with Methanol
Methanol is utilized as a probe to study the surface sites of metal oxide catalysts, specifically ceria nanocrystals with well-defined surface planes. The adsorption and desorption of methanol on these surfaces offer insights into the nature of surface sites, which is crucial for catalysis research (Wu et al., 2012).
Ligand Exchange Reactions
Research on the complex [Et4N]3[W2(CO)6(OMe)3] demonstrates ligand substitution reactions with methanol, highlighting methanol's role in facilitating such reactions at room temperature. This study is significant for understanding the reactivity of methanol in organometallic chemistry (Klausmeyer et al., 2003).
Hydroxylation/Halocyclization Reactions
A method using cyclopropyl methanols and methanol demonstrates the synthesis of 3-halohydrofurans, providing a new pathway for creating halogenated organic compounds. This reaction showcases methanol's role in innovative synthetic methodologies (Mothe et al., 2011).
Environmental and Analytical Applications
The use of methanol in environmental science, particularly in the photolysis of H2O2 to generate *OH radicals, underlines its importance in understanding environmental processes and actinometry (Goldstein et al., 2007).
Methanol in Organic Synthesis
Methanol acts as a C1 source in organic synthesis, highlighting its versatility in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This research emphasizes methanol's role as a sustainable feedstock in the synthesis of value-added chemicals (Natte et al., 2017).
Propiedades
IUPAC Name |
(3-ethoxycyclobutyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-9-7-3-6(4-7)5-8/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZPRQXWBHBKOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)




![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)

methanone](/img/structure/B1381354.png)



